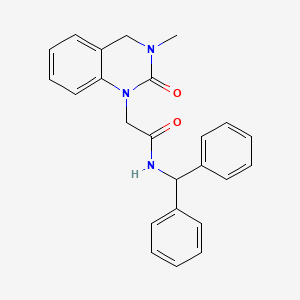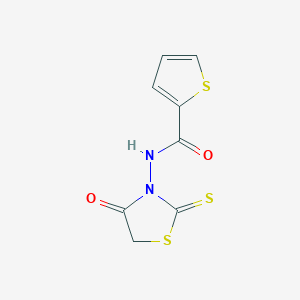![molecular formula C19H20Cl2N4O3S B11076562 4-[bis(2-chloroethyl)sulfamoyl]-N-(2-methyl-1H-benzimidazol-7-yl)benzamide](/img/structure/B11076562.png)
4-[bis(2-chloroethyl)sulfamoyl]-N-(2-methyl-1H-benzimidazol-7-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2-METHYL-1H-13-BENZODIAZOL-7-YL)BENZAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound features a benzamide core substituted with a bis(2-chloroethyl)sulfamoyl group and a 2-methyl-1H-1,3-benzodiazol-7-yl moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2-METHYL-1H-13-BENZODIAZOL-7-YL)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 4-aminobenzamide with bis(2-chloroethyl)sulfamide under basic conditions to form the intermediate product. This intermediate is then reacted with 2-methyl-1H-1,3-benzodiazole-7-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2-METHYL-1H-13-BENZODIAZOL-7-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloroethyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various amine or thiol derivatives.
科学研究应用
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2-METHYL-1H-13-BENZODIAZOL-7-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2-METHYL-1H-13-BENZODIAZOL-7-YL)BENZAMIDE involves its interaction with cellular targets. The bis(2-chloroethyl)sulfamoyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This compound may also interfere with specific signaling pathways, contributing to its biological effects .
相似化合物的比较
Similar Compounds
Bendamustine: A nitrogen mustard derivative with similar structural features and anticancer properties.
Chlorambucil: Another nitrogen mustard compound used in chemotherapy.
Melphalan: A nitrogen mustard alkylating agent used to treat multiple myeloma and ovarian cancer.
Uniqueness
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2-METHYL-1H-13-BENZODIAZOL-7-YL)BENZAMIDE is unique due to its combination of a benzamide core with a benzodiazole moiety, which may confer distinct biological activities and chemical reactivity compared to other nitrogen mustard derivatives.
属性
分子式 |
C19H20Cl2N4O3S |
|---|---|
分子量 |
455.4 g/mol |
IUPAC 名称 |
4-[bis(2-chloroethyl)sulfamoyl]-N-(2-methyl-1H-benzimidazol-4-yl)benzamide |
InChI |
InChI=1S/C19H20Cl2N4O3S/c1-13-22-16-3-2-4-17(18(16)23-13)24-19(26)14-5-7-15(8-6-14)29(27,28)25(11-9-20)12-10-21/h2-8H,9-12H2,1H3,(H,22,23)(H,24,26) |
InChI 键 |
LTADAYVXTASXHV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(N1)C=CC=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{(1S,2S,5R)-2-[2-(Aminocarbothioyl)hydrazino]-6,8-dioxabicyclo[3.2.1]oct-4-yliden}-1-hydrazinecarbothioamide](/img/structure/B11076488.png)
![2-({5-[(2-Isopropyl-5-methylphenoxy)methyl]-1,3,4-oxadiazol-2-YL}sulfanyl)-1-(4-phenoxyphenyl)-1-ethanone](/img/structure/B11076491.png)

![1-(4-Bromophenyl)-3-(4-hydroxyphenyl)-3-[(4-propanoylphenyl)amino]propan-1-one](/img/structure/B11076515.png)
![3-(4-tert-butylphenyl)-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11076517.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B11076534.png)
![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11076547.png)
![2,2,2-trifluoro-1-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B11076555.png)
![N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11076565.png)

![Urea, 1-(3,5-dimethyl-[1,2,4]triazol-4-yl)-3-(2-methylbenzoyl)-](/img/structure/B11076573.png)
![3,5-dimethyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11076577.png)
